2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride
Overview
Description
2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride is a spiro compound characterized by a unique bicyclic structure containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds under specific conditions to form the desired spiro compound . The process can be summarized as follows:
Starting Materials: Tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF).
Product Formation: The reaction yields 2-Oxa-8-azaspiro[4.5]decan-4-ol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decane: Contains two nitrogen atoms in the spiro structure.
2,7-Diazaspiro[4.5]decane: Another spiro compound with a different nitrogen arrangement.
2-Oxa-7-azaspiro[4.4]nonane: Features a smaller ring size and different oxygen positioning.
Uniqueness
2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride stands out due to its specific arrangement of oxygen and nitrogen atoms, which imparts unique chemical and biological properties. This distinct structure makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-7-5-11-6-8(7)1-3-9-4-2-8;/h7,9-10H,1-6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRQFJVKYFXOJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC2O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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